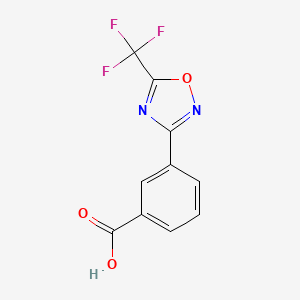

异丙基 2-氨基-5-甲基-4-(4-丙基苯基)噻吩-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The first paper describes the regioselective synthesis of 2- and 3-isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters. The synthesis involves Michael additions of isopropylthiol/thiophenol to maleic anhydride, followed by alcoholysis with methanol/isopropanol. This method could potentially be adapted for the synthesis of the compound of interest by substituting the appropriate thiophene derivative for the isopropylthiol/thiophenol and adjusting the reaction conditions accordingly .

Molecular Structure Analysis

While the second paper does not directly address the molecular structure of "Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate," it does discuss the crystal and molecular structure of a related compound, which was determined using X-ray diffraction (XRD) analysis. This suggests that XRD could be a suitable technique for analyzing the molecular structure of the compound of interest as well .

Chemical Reactions Analysis

The reactions described in the second paper involve pyrroledione-pyrroledione recyclization with aromatic amines to form specific pyrrolidine carboxylates. Although the compound of interest is not a pyrroledione, the reactivity of the thiophene moiety under similar conditions could be of interest for further study. The compound may undergo reactions with amines or other nucleophiles, potentially leading to new derivatives with interesting properties .

Physical and Chemical Properties Analysis

The mass spectrometric behavior of the compounds studied in the first paper provides insights into the fragmentation patterns that can be expected for thiophene derivatives. The compounds show tendencies to eliminate various groups such as alkoxy, alcohol, and alkoxycarbonyl under electron impact ionization. These findings could help predict the mass spectral behavior of "Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate" and assist in its identification and structural elucidation .

科学研究应用

分子结构和合成机理

- 相关噻吩衍生物的结构性质已被广泛研究,揭示了有关分子排列和稳定性的关键信息。例如,对 2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-羧酸甲酯的晶体结构进行了细致分析,揭示了该化合物的组成,其中包括一个由 2-氨基和 3-甲基酯基取代的噻吩环。发现羰基具有顺式取向关于 C2=C3 双键,并且晶体结构的稳定性归因于分子内和分子间的 N-H···O 氢键 (Vasu 等人,2004 年)。

功能化和反应性

- 噻吩衍生物的功能化和反应性一直是研究的重点,因为它们在各个领域具有潜在的应用。例如,对异丙基硫/苯硫琥珀酸 4-甲基/异丙酯的区域选择性合成和电子冲击质谱碎片化差异的研究展示了化合物在电子冲击电离下的行为,说明了它们消除烷氧基、醇或烷氧羰基等基团的趋势 (J. Xu 等人,2000 年)。

- 另一项研究重点关注由 3,4-二羟甲基-乙撑二氧噻吩()和 3,4-(2'-羟丙撑二氧)噻吩(′)选择性酯化合成,这些化合物由 3,4-二羟基噻吩-2,5-二羧酸二甲酯()合成,重点介绍了在用四硫富瓦伦携带的羧酸基酯化过程中观察到的选择性 (Lei Zhang 等人,2014 年)。

生物活性和治疗潜力

- 噻吩衍生物的生物活性引起了极大的兴趣。例如,一项研究揭示了结合噻吩和苯并咪唑或 1,2,4-三唑部分的新型化合物的合成和表征,并指出了它们的抗癌、抗菌、抗病毒和抗氧化活性。还发现这些化合物表现出有希望的抗菌和抗真菌特性,特别是对革兰氏阴性菌大肠杆菌和一些真菌 (Y. Mabkhot 等人,2017 年)。

化学合成和改性

- 噻吩衍生物的化学合成和改性导致了具有潜在治疗用途的化合物的产生。例如,5-[(噻吩-3-基)氨基]-1,2,4-三嗪的合成是通过 3-氨基噻吩-2-羧酸甲酯与 3,6-二芳基-1,2,4-三嗪-5-碳腈在无溶剂条件下反应实现的,导致氰基的亲核取代 (A. Krinochkin 等人,2021 年)。

未来方向

属性

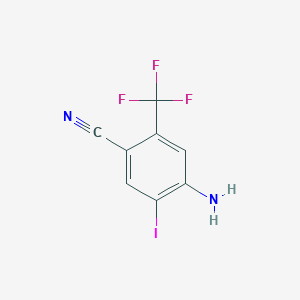

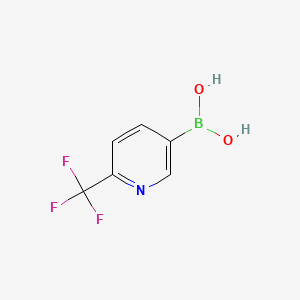

IUPAC Name |

propan-2-yl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-5-6-13-7-9-14(10-8-13)15-12(4)22-17(19)16(15)18(20)21-11(2)3/h7-11H,5-6,19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPQSYITFBALHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)

![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)

![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)